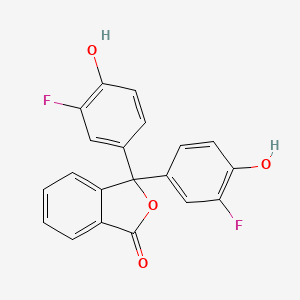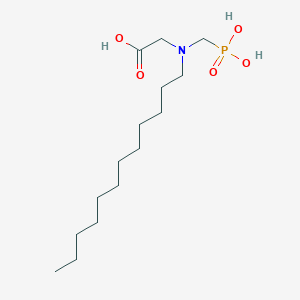
N-Dodecyl-N-(phosphonomethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-N-(phosphonomethyl)glycine: is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a dodecyl group and a phosphonomethyl group. This compound is structurally related to glyphosate, a widely used herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecyl-N-(phosphonomethyl)glycine typically involves the reaction of dodecylamine with glycine in the presence of a phosphonomethylating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.
Purification Steps: Including crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-Dodecyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.
Reduction: Reducing agents can convert it to its reduced forms.
Substitution: It can participate in substitution reactions where the dodecyl or phosphonomethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxides of the phosphonomethyl group.
Reduction Products: Reduced forms of the dodecyl group.
Substitution Products: Compounds with substituted dodecyl or phosphonomethyl groups.
Scientific Research Applications
N-Dodecyl-N-(phosphonomethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.
Industry: Utilized in the formulation of herbicides and surfactants.
Mechanism of Action
The mechanism of action of N-Dodecyl-N-(phosphonomethyl)glycine involves:
Enzyme Inhibition: It inhibits specific enzymes involved in amino acid synthesis, similar to glyphosate.
Molecular Targets: Targets include enzymes like 5-enolpyruvylshikimate-3-phosphate synthase.
Pathways Involved: Disruption of the shikimate pathway, leading to the inhibition of aromatic amino acid synthesis.
Comparison with Similar Compounds
Glyphosate: N-(phosphonomethyl)glycine, widely used as a herbicide.
Aminomethylphosphonic Acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another derivative with similar properties.
Uniqueness: N-Dodecyl-N-(phosphonomethyl)glycine is unique due to its dodecyl group, which imparts distinct hydrophobic properties, making it useful in surfactant formulations and enhancing its interaction with biological membranes.
Properties
CAS No. |
92836-91-4 |
|---|---|
Molecular Formula |
C15H32NO5P |
Molecular Weight |
337.39 g/mol |
IUPAC Name |
2-[dodecyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13-15(17)18)14-22(19,20)21/h2-14H2,1H3,(H,17,18)(H2,19,20,21) |
InChI Key |
WHTCRWATBZFQGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
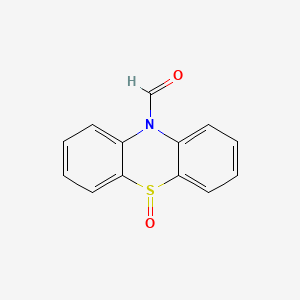
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
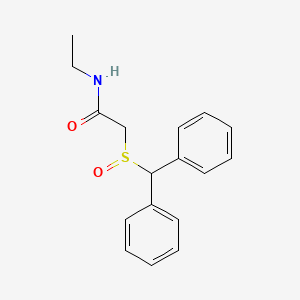
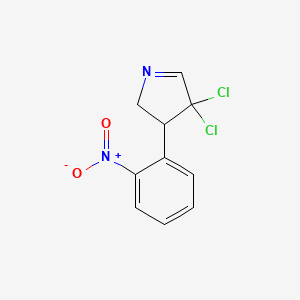
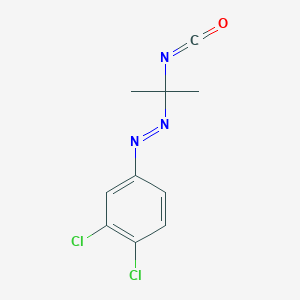

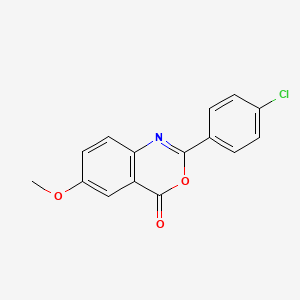
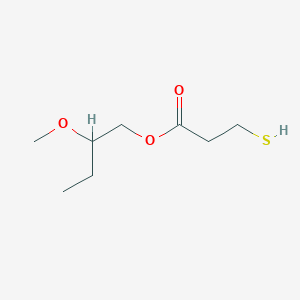
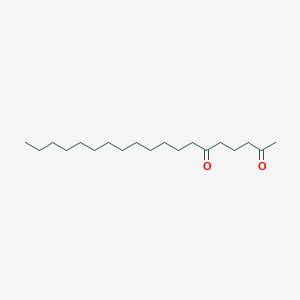
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
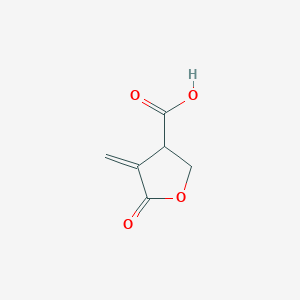
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
